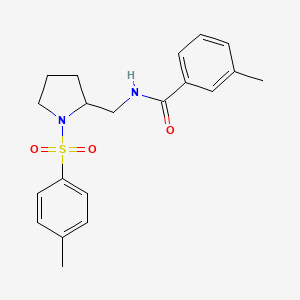

3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-8-10-19(11-9-15)26(24,25)22-12-4-7-18(22)14-21-20(23)17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRFKWJQEROHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Tosylated Pyrrolidine: The tosylation of pyrrolidine is achieved by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Coupling with Benzamide: The tosylated pyrrolidine is then coupled with 3-methylbenzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Corresponding oxidized benzamide derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamide derivatives with the nucleophile replacing the tosyl group.

Scientific Research Applications

3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Differentiation

- Core Benzamide vs. Extended Motifs: The target compound shares the 3-methylbenzamide core with and but diverges in substituents. Unlike Mocetinostat (), which integrates a pyridinyl-pyrimidine group for HDAC inhibition, the target compound’s tosyl-pyrrolidine moiety may enhance steric bulk or alter solubility .

- Functional Groups :

- The tosyl group in the target compound contrasts with the N,O-bidentate directing group in , which enables metal coordination for catalysis .

- Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) in the target compound may confer different conformational rigidity compared to the 6-membered piperidine in ’s impurity .

Pharmacological and Industrial Relevance

- Drug Likeness: Mocetinostat () demonstrates the importance of aromatic heterocycles in drug design, whereas the target compound’s tosyl group may improve metabolic stability or target binding .

- Process Impurities : The impurity in underscores the need for precise synthetic control in benzamide derivatives, a consideration relevant to the target compound’s scale-up .

Biological Activity

3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including antibacterial, antitubercular, and other relevant pharmacological effects.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a tosylpyrrolidine moiety. The synthesis typically involves the reaction of 3-methylbenzoyl chloride with tosylpyrrolidine under controlled conditions to yield the desired compound. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antibacterial Activity

The compound has shown promising antibacterial properties against several strains of bacteria. For instance, related biphenyl-benzamide derivatives demonstrated significant antibacterial efficacy with minimal inhibitory concentrations (MICs) ranging from 0.008 to 0.031 μg/mL against Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis, particularly through inhibition of the FtsZ protein, which is crucial for bacterial cell division.

Antitubercular Activity

In studies focusing on tuberculosis (TB), derivatives of benzamides have been evaluated for their effectiveness against multi-drug resistant strains. Some compounds showed comparable or superior activity to existing TB treatments . For example, certain derivatives exhibited micromolar activity against pathogenic mycobacteria, indicating potential as leads for new anti-TB agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that the compound has favorable stability in human liver microsomes, with a half-life indicative of good metabolic stability . This is crucial for developing therapeutics that require sustained action in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antibacterial Efficacy : A study reported that a related biphenyl-benzamide exhibited an MBC/MIC ratio suggesting bactericidal activity against S. aureus . The time-killing curve analysis confirmed rapid bactericidal effects.

- Antitubercular Potential : Research highlighted new compounds that showed potent inhibition against mycobacterial strains, suggesting that modifications to the benzamide structure can enhance activity against resistant strains .

- In Vivo Studies : In vivo pharmacokinetic profiles indicated high clearance rates but also suggested potential for optimization through prodrug strategies to improve bioavailability .

Data Tables

| Activity Type | MIC (μg/mL) | MBC (μg/mL) | Organism |

|---|---|---|---|

| Antibacterial | 0.016 | 0.032 | Staphylococcus aureus |

| Antitubercular | 0.5 | N/A | Mycobacterium tuberculosis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-tosyl moiety. A key step is the condensation of 3-methylbenzoyl chloride with an amine-functionalized pyrrolidine intermediate under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Optimizing yield requires precise control of stoichiometry, temperature (often room temperature to 150°C), and solvent polarity. For example, DMF or THF may enhance reaction efficiency compared to less polar solvents. Catalysts like DMAP can accelerate amide bond formation. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with peaks corresponding to the tosyl group (δ ~7.7 ppm for aromatic protons) and methyl substituents (δ ~2.3 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and sulfonyl groups (~1350 cm) are critical markers.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 413.2).

- Elemental Analysis : Matches calculated percentages of C, H, N, and S to confirm purity .

Q. What reaction mechanisms are involved in the compound’s synthesis and functionalization?

- Methodological Answer : The synthesis hinges on nucleophilic acyl substitution. The amine group of the pyrrolidine-tosyl intermediate attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, forming the amide bond. Side reactions (e.g., hydrolysis of the acyl chloride) are mitigated by anhydrous conditions and excess amine. Functionalization steps, such as oxidation of the pyrrolidine ring, may employ agents like m-CPBA, monitored by TLC to track progress .

Advanced Research Questions

Q. How can researchers design stability studies to assess the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS. The tosyl group may hydrolyze under acidic conditions, while the amide bond is susceptible to basic hydrolysis.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies at 40–60°C predict shelf-life under standard storage .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the tosyl group in biological activity?

- Methodological Answer : Synthesize analogs replacing the tosyl group with alternative sulfonamides (e.g., mesyl or nosyl groups) or non-sulfonyl substituents. Test these analogs in biological assays (e.g., receptor binding or enzyme inhibition). Comparative analysis of IC values or binding affinities identifies whether the tosyl group’s electron-withdrawing properties or steric bulk are critical. Molecular docking simulations can further predict interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or regression models) to pooled data from multiple studies, accounting for variables like solvent (DMSO vs. ethanol) or assay temperature.

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .

Q. What computational methods predict the compound’s pharmacokinetic properties and metabolite profiles?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. The compound’s moderate logP (~3.5) suggests reasonable oral absorption.

- Metabolite Identification : Simulate Phase I/II metabolism via Cytochrome P450 isoforms (e.g., CYP3A4) using Schrödinger’s metabolite module. Likely metabolites include hydroxylated pyrrolidine or sulfone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.